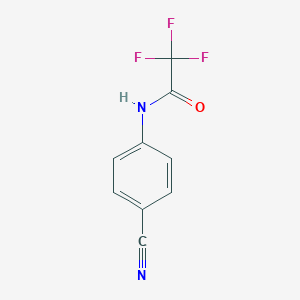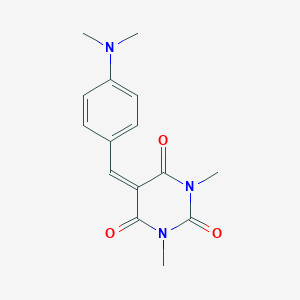![molecular formula C18H13N B188085 12-methylbenzo[a]acridine CAS No. 3340-93-0](/img/structure/B188085.png)
12-methylbenzo[a]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-methylbenzo[a]acridine is a polycyclic aromatic hydrocarbon with the molecular formula C18H13N. It is a derivative of acridine, characterized by the presence of a methyl group at the 12th position of the benz(a)acridine structure.
Preparation Methods
The synthesis of 12-methylbenzo[a]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobiphenyl with acetic anhydride, followed by cyclization in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation .
These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
12-methylbenzo[a]acridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings of this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro derivatives, while halogenation results in halogenated acridine compounds .
Scientific Research Applications
12-methylbenzo[a]acridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its potential anticancer properties, this compound is explored as a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 12-methylbenzo[a]acridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Additionally, this compound can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and damage to cellular components. This oxidative stress contributes to its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
12-methylbenzo[a]acridine is structurally similar to other acridine derivatives, such as acridine, benz(a)acridine, and 9-methylacridine. the presence of the methyl group at the 12th position imparts unique chemical and biological properties to this compound.
Acridine: Lacks the methyl group and has different biological activities and chemical reactivity.
Benz(a)acridine: Similar structure but without the methyl group, leading to differences in reactivity and biological effects.
9-Methylacridine: Methyl group at a different position, resulting in distinct chemical and biological properties.
These structural differences highlight the uniqueness of this compound and its potential for specific applications in research and industry .
Properties
CAS No. |
3340-93-0 |
|---|---|
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
12-methylbenzo[a]acridine |
InChI |
InChI=1S/C18H13N/c1-12-14-7-4-5-9-16(14)19-17-11-10-13-6-2-3-8-15(13)18(12)17/h2-11H,1H3 |
InChI Key |
IIPYOAZDUATCMJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC3=CC=CC=C13)C=CC4=CC=CC=C42 |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C13)C=CC4=CC=CC=C42 |
Key on ui other cas no. |
3340-93-0 |
Synonyms |
12-methylbenz(a)acridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B188004.png)
![2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B188006.png)


![6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B188013.png)








